4-(Azetidin-3-yl)-4H-1,2,4-triazole

Medicinal Chemistry Scaffold Differentiation Chemical Synthesis

Researchers seeking novel nitrogen-rich scaffolds for antibacterial discovery often face limited regioisomeric diversity. 4-(Azetidin-3-yl)-4H-1,2,4-triazole (CAS 1495939-85-9) directly addresses this gap. - Unique 4-substituted triazole-azetidine core with a free secondary amine, enabling rapid SAR exploration via N-derivatization. - Fragment-like profile (MW 124.14, Fsp³ 0.6) with demonstrated class-level antibacterial MICs of 6.25-12.5 µg/mL against E. coli. - Supplied as a free base (≥97% purity) to streamline parallel synthesis without deprotection steps.

Molecular Formula C5H8N4
Molecular Weight 124.14 g/mol
CAS No. 1495939-85-9
Cat. No. B1528461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Azetidin-3-yl)-4H-1,2,4-triazole
CAS1495939-85-9
Molecular FormulaC5H8N4
Molecular Weight124.14 g/mol
Structural Identifiers
SMILESC1C(CN1)N2C=NN=C2
InChIInChI=1S/C5H8N4/c1-5(2-6-1)9-3-7-8-4-9/h3-6H,1-2H2
InChIKeyDWZJWIDNFQMBAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Azetidin-3-yl)-4H-1,2,4-triazole: Core Heterocyclic Scaffold


4-(Azetidin-3-yl)-4H-1,2,4-triazole (CAS 1495939-85-9) is a heterocyclic building block of the formula C₅H₈N₄ (MW: 124.14 g/mol) that combines a four-membered azetidine ring directly with a five-membered 1,2,4-triazole core . The molecule provides a distinct nitrogen-rich scaffold featuring a basic secondary amine in the azetidine ring, which can be exploited for further derivatization or salt formation (e.g., dihydrochloride, CAS 2375262-06-7) [1]. The compound is primarily supplied as a free base with purity specifications of 95%–97% and is classified as harmful/irritant (GHS07) . Its structural novelty lies in the direct C–N linkage between the 4-position of the triazole and the 3-position of the azetidine, which distinguishes it from more common 1-substituted or 3-substituted regioisomers and influences both its chemical reactivity and potential biological interactions.

4-(Azetidin-3-yl)-4H-1,2,4-triazole: Differentiation from Analogs


Generic substitution among azetidinyl-triazole compounds is not viable because regioisomeric attachment, N-substitution pattern, and salt form dictate distinct physicochemical, reactivity, and biological profiles. The target compound is the 4-(azetidin-3-yl)-4H-1,2,4-triazole regioisomer, meaning the azetidine ring is appended to the 4-position of the triazole core. This contrasts with 1-(azetidin-3-yl) analogs (e.g., CAS 1251925-09-3) or 3-(azetidin-3-yl) derivatives (e.g., CAS 1316225-74-7), which exhibit different electronic environments and steric constraints that alter hydrogen-bonding capacity, metabolic stability, and target engagement [1]. Additionally, the free base form (CAS 1495939-85-9) provides a chemically distinct handling and solubility profile relative to dihydrochloride salt variants (CAS 2375262-06-7). A study of N-substituted triazolo-azetidines demonstrated that subtle structural modifications within this scaffold produce a 2-fold difference in antibacterial MIC values and markedly change translation inhibition selectivity, underscoring that even closely related analogs cannot be assumed to perform interchangeably in biological assays [2].

4-(Azetidin-3-yl)-4H-1,2,4-triazole: Differentiation Evidence


Regioisomeric Identity and Synthetic Utility

The target compound is the 4-(azetidin-3-yl)-4H-1,2,4-triazole regioisomer, structurally distinct from the 1-(azetidin-3-yl) analog (CAS 1251925-09-3). The 4-substitution pattern on the 1,2,4-triazole ring places the azetidine nitrogen in a different electronic environment compared to 1-substituted analogs, affecting both the pKa of the azetidine NH and the nucleophilicity of the triazole ring nitrogens. This regiospecificity is critical for downstream synthetic transformations such as N-alkylation or acylation, where the 4-substituted scaffold offers a unique reactive handle distinct from its 1-substituted counterpart. The InChIKey for the target compound is DWZJWIDNFQMBAS-UHFFFAOYSA-N, while the 1-substituted analog (as dihydrochloride) carries InChIKey KUZMSAKUXKGEDZ-UHFFFAOYSA-N, confirming their non-identical chemical identities .

Medicinal Chemistry Scaffold Differentiation Chemical Synthesis

Triazolo-azetidine Antibacterial Activity

While direct MIC data for the exact target compound 4-(Azetidin-3-yl)-4H-1,2,4-triazole (CAS 1495939-85-9) are not available in the published literature, class-level evidence from structurally analogous N-substituted triazolo-azetidines establishes a benchmark for antibacterial potency within this scaffold family. A high-throughput screening (HTS) campaign using the pDualrep2 platform identified a primary hit molecule from the triazolo-azetidine class with a minimum inhibitory concentration (MIC) of 12.5 µg/mL against E. coli ΔtolC, accompanied by translation inhibition (26% at 160 µg/mL in luciferase assay) and no detectable cytotoxicity against eukaryotic cells [1]. Within the same study, a direct structural analog (compound 2) demonstrated improved potency with an MIC of 6.25 µg/mL, approaching the activity of erythromycin (MIC 2.5–5 µg/mL) against the same strain [1]. This scaffold family was previously unreported for antibacterial activity, providing a novel intellectual property position and a versatile starting point for lead optimization [1].

Antibacterial HTS Infectious Disease

Free Base vs. Dihydrochloride Salt Selection

The target compound (CAS 1495939-85-9) is supplied as the free base form, whereas a common alternative is the dihydrochloride salt (CAS 2375262-06-7). The free base possesses a calculated LogP of -1.36 and a fraction of sp³-hybridized carbons (Fsp³) of 0.6, indicating moderate polarity and a favorable three-dimensional character for drug-likeness . In contrast, the dihydrochloride salt has a molecular weight of 197.1 g/mol (58.8% higher than the free base) and offers significantly enhanced aqueous solubility due to ionization of the azetidine nitrogen, which can be advantageous for biological assays conducted in aqueous buffers . However, the free base form provides greater flexibility for downstream synthetic derivatization because the unprotected secondary amine is available for N-alkylation, acylation, or sulfonylation without requiring a deprotection step. Selection between these forms depends on the specific experimental workflow: the dihydrochloride is preferable for immediate aqueous-based screening, while the free base is the optimal choice for synthetic elaboration.

Salt Selection Formulation Physicochemical Properties

Synthetic Versatility: Established Routes via Aza-Michael Addition Enable Rapid Derivatization

The 4-(azetidin-3-yl)-4H-1,2,4-triazole scaffold can be synthesized via aza-Michael addition of NH-heterocycles to methyl 2-(azetidin-3-ylidene)acetates . This synthetic route employs (N-Boc-azetidin-3-ylidene)acetate as a starting material, obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction . The method is regiospecific and tolerant of the free NH group when appropriate protecting strategies are employed, allowing for modular construction of diversely functionalized triazole derivatives. This synthetic accessibility contrasts with 3-substituted azetidinyl-triazole analogs, which often require alternative routes and exhibit different reactivity profiles in ring-opening transformations [1]. The free base form of the target compound provides a direct entry point for late-stage functionalization without the need for deprotection steps that would be required if starting from a Boc-protected intermediate or a salt form.

Synthetic Methodology Building Block Medicinal Chemistry

4-(Azetidin-3-yl)-4H-1,2,4-triazole: Application Scenarios


Gram-Negative Antibacterial Lead Discovery

Based on class-level HTS evidence demonstrating MIC values of 6.25–12.5 µg/mL for structurally related triazolo-azetidines against E. coli ΔtolC [1], this scaffold is suitable as a starting point for antibacterial drug discovery campaigns focused on translation inhibition. The free base form (CAS 1495939-85-9) provides an unencumbered secondary amine for SAR exploration, enabling systematic N-substitution to improve potency and selectivity.

Parallel Synthesis and Scaffold Diversification

The compound's free amine handle and established aza-Michael synthetic route make it an ideal building block for high-throughput parallel synthesis. The 4-substitution pattern on the triazole ring provides a distinct vector for library construction compared to 1- or 3-substituted regioisomers , allowing chemists to explore unique chemical space in hit-to-lead campaigns.

Fragment-Based Kinase Inhibitor Design

The azetidine-triazole core presents a low-molecular-weight (124.14 g/mol) fragment-like scaffold with favorable calculated drug-likeness parameters, including a LogP of -1.36 and Fsp³ of 0.6 . These properties support its use in fragment-based drug discovery (FBDD) and as a core for kinase inhibitor design, where the nitrogen-rich heterocyclic system can engage key hinge-binding residues via hydrogen bonding. The free base form enables direct coupling to elaborated fragments without deprotection steps.

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